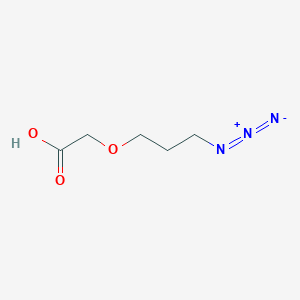

(3-Azidopropyl)oxyacetic Acid

CAS No.:

Cat. No.: VC18152237

Molecular Formula: C5H9N3O3

Molecular Weight: 159.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H9N3O3 |

|---|---|

| Molecular Weight | 159.14 g/mol |

| IUPAC Name | 2-(3-azidopropoxy)acetic acid |

| Standard InChI | InChI=1S/C5H9N3O3/c6-8-7-2-1-3-11-4-5(9)10/h1-4H2,(H,9,10) |

| Standard InChI Key | GCMUPHBNFHGZSX-UHFFFAOYSA-N |

| Canonical SMILES | C(CN=[N+]=[N-])COCC(=O)O |

Introduction

Chemical Structure and Functional Group Reactivity

The molecular structure of (3-azidopropyl)oxyacetic acid consists of a propyl chain bearing an azide (-N₃) group at the terminal carbon, connected via an ether oxygen to an acetic acid moiety. This arrangement creates distinct regions of reactivity:

-

Azide Group: The azide functionality participates in Staudinger reactions, Huisgen cycloadditions (click chemistry), and other azide-specific transformations, enabling selective conjugation with alkynes or phosphines .

-

Carboxylic Acid: The -COOH group allows for esterification, amidation, or salt formation, facilitating integration into polymers or coordination complexes .

-

Ether Linkage: The oxygen bridge enhances solubility in polar solvents and provides steric flexibility for modular functionalization .

The interplay of these groups enables the compound to act as a bifunctional linker, bridging organic and inorganic matrices or biomolecules and synthetic scaffolds .

Synthesis and Manufacturing Processes

Diazotransfer Reactions

A key synthetic route involves introducing the azide group via diazotransfer. For example, octakis(3-aminopropyl)octasilsesquioxane can be converted to its azido analog using triflyl azide under mild conditions . Adapting this method, (3-aminopropyl)oxyacetic acid could undergo similar treatment with triflyl or nonaflyl azides to yield the target compound. This approach avoids harsh conditions, preserving acid-sensitive functional groups .

Nucleophilic Substitution

Alternative pathways may involve substituting a halogenated precursor. For instance, reacting 3-bromopropoxyacetic acid with sodium azide in a polar aprotic solvent (e.g., DMF) could displace bromide with azide, though this method risks side reactions at the carboxylic acid .

Physical and Chemical Properties

Limited direct data exists for (3-azidopropyl)oxyacetic acid, but analogous compounds provide insights:

The carboxylic acid group likely reduces volatility compared to 3-azidopropanol, increasing suitability for aqueous-phase reactions .

Applications in Medicinal and Material Science

Bioconjugation

The azide-carboxylic acid duality enables sequential functionalization. For example, the carboxylic acid can first conjugate to amine-containing biomolecules (e.g., proteins), followed by azide-alkyne cycloaddition to attach fluorescent probes or therapeutic agents . This stepwise approach minimizes cross-reactivity.

Polymer Functionalization

In materials science, the compound serves as a monomer for synthesizing azide-tagged polyesters or polyamides. Subsequent click chemistry modifications introduce side chains for tuning hydrophilicity, conductivity, or mechanical strength .

Surface Modification

Silane analogs like 3-azidopropyltriethoxysilane demonstrate utility in grafting azide groups onto silica surfaces . By replacing the silane with a carboxylic acid, (3-azidopropyl)oxyacetic acid could enable pH-responsive coatings for drug delivery systems .

Comparison with Related Azide Compounds

The dual functionality of (3-azidopropyl)oxyacetic acid provides unparalleled versatility in multi-step synthetic schemes .

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for pharmaceutical applications.

-

In Vivo Bioconjugation: Optimizing aqueous stability for targeted drug delivery systems.

-

Thermal Stability Enhancements: Formulating derivatives with reduced explosion risks for industrial-scale use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume